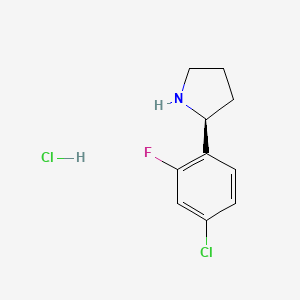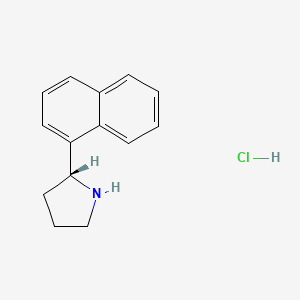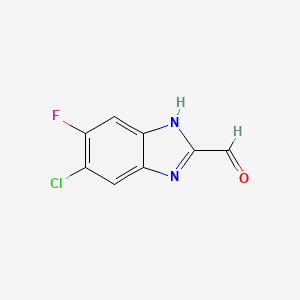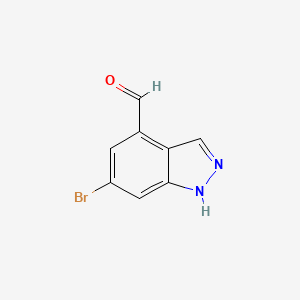
(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is a selective dopamine D1 receptor antagonist and has been studied for its potential therapeutic applications and its effects on neurotransmitter systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Core: This step involves the cyclization of a suitable precursor to form the tetrahydronaphthalene core.
Methoxylation: Introduction of the methoxy group at the 5-position of the tetrahydronaphthalene ring.
Amine Introduction:
Resolution of Enantiomers: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the amine group or other functional groups within the molecule.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
®-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine receptors.
Medicine: Investigated for potential therapeutic applications in treating neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Utilized in the development of pharmaceuticals and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of ®-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with dopamine receptors, particularly the D1 receptor. By binding to these receptors, the compound acts as an antagonist, blocking the action of dopamine and modulating neurotransmitter activity. This interaction affects various molecular pathways and can influence neurological functions and behaviors.
Comparaison Avec Des Composés Similaires
Similar Compounds
SCH-23390 hydrochloride: Another selective dopamine D1 receptor antagonist with similar pharmacological properties.
Mescaline: A naturally occurring psychedelic compound with structural similarities but different pharmacological effects.
Methanesulfonate derivatives: Compounds with similar functional groups used in various chemical reactions.
Uniqueness
®-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific binding affinity for dopamine D1 receptors and its potential therapeutic applications. Its selective antagonistic action on these receptors distinguishes it from other compounds with broader or different receptor targets.
Propriétés
IUPAC Name |
(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12;/h3-4,7,10H,2,5-6,12H2,1H3;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQKUZAUTAMGNO-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1CCC[C@H]2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














